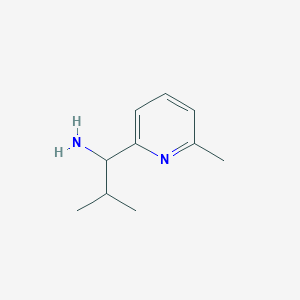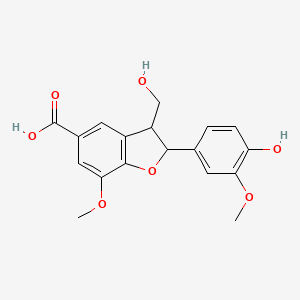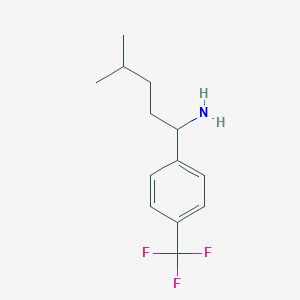
2,4-Difluorophenylzincbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluorophenylzinc bromide is an organozinc compound with the molecular formula C6H3BrF2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluorophenylzinc bromide can be synthesized through the reaction of 2,4-difluorobromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound .
Industrial Production Methods: Industrial production of 2,4-difluorophenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorophenylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile and replaces a leaving group in an organic molecule. It can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides or other leaving groups and are carried out in the presence of a base.
Cross-Coupling Reactions: Often use palladium or nickel catalysts and are performed under inert atmosphere conditions to prevent oxidation.
Major Products: The major products formed from reactions involving 2,4-difluorophenylzinc bromide are typically substituted aromatic compounds, which can be further functionalized for various applications .
Scientific Research Applications
2,4-Difluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-difluorophenylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions. The compound donates its phenyl group to an electrophilic center, facilitated by the presence of a catalyst. This process forms a new carbon-carbon bond, which is essential in the synthesis of various organic compounds .
Comparison with Similar Compounds
- 3,4-Difluorophenylzinc bromide
- 2,5-Difluorophenylzinc bromide
- 2,6-Difluorophenylzinc bromide
Comparison: 2,4-Difluorophenylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it may exhibit different reactivity patterns and product distributions in synthetic applications .
Properties
Molecular Formula |
C6H3BrF2Zn |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
zinc;1,3-difluorobenzene-6-ide;bromide |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChI Key |
ACVYIAKLGGCVDQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=[C-]1)F)F.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)

![2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester](/img/structure/B12104679.png)


![[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate](/img/structure/B12104697.png)



![N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide](/img/structure/B12104718.png)
![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)



